Methylbromfenvinphos
Description
Historical Trajectory and Context within Pesticide Science
Organophosphate compounds emerged as significant chemical agents in agriculture and public health following the mid-20th century, largely replacing older classes of pesticides like organochlorines due to perceived advantages in environmental persistence and toxicity profiles, although organophosphates themselves present significant toxicological considerations. Methylbromfenvinphos, identified by CAS Number 13104-21-7, belongs to this class of compounds, which are characterized by the presence of a phosphorus atom bonded to oxygen atoms and organic groups. These compounds primarily function as acetylcholinesterase inhibitors, a mechanism vital to their insecticidal activity. Research into organophosphates, including compounds like this compound, has been driven by the need to understand their efficacy, environmental fate, and mechanisms of action to inform agricultural practices and regulatory policies. The historical trajectory of organophosphates saw extensive development and application as broad-spectrum insecticides, with ongoing research focusing on their chemical properties, synthesis, and degradation pathways. chemicalbook.comnih.govontosight.aionlineethics.org
Nomenclature and Stereoisomeric Considerations in Research
The systematic nomenclature for this compound is [(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate (B84403). nih.gov It is also known by numerous synonyms, including Bromfenvinphos-methyl, Polfos, and Shell SD-8988. chemicalbook.comnih.govchemicalbook.comlookchem.com A key aspect of its chemical identity relevant to research is the presence of a double bond within its structure, which allows for geometric isomerism. Specifically, this compound exists as E and Z stereoisomers, designated based on the relative positions of substituents around the double bond according to Cahn-Ingold-Prelog (CIP) priority rules. The (E) designation indicates that the bromine atom and the 2,4-dichlorophenyl group are on opposite sides of the double bond, while the (Z) designation signifies they are on the same side. nih.govontosight.aiqmul.ac.uk The study of these stereoisomers is crucial, as different isomers can exhibit distinct biological activities and chemical properties, influencing their efficacy and environmental behavior. Research often aims to synthesize and characterize specific isomers or to analyze mixtures containing both. michberk.com
Evolution of Research Themes on this compound
Research concerning this compound has evolved to encompass several key areas. Initially, its role as an insecticide, acting through the inhibition of acetylcholinesterase, has been a primary focus for understanding its biological mechanism. ontosight.ai Beyond its direct pesticidal action, this compound has been explored as a valuable analytical reagent in chemical studies. chemicalbook.com Research themes also include the investigation of its degradation pathways, which is vital for understanding its environmental persistence and the formation of potential breakdown products. chemistry-chemists.comphysionet.org Furthermore, studies have explored its chemical properties and interactions within biological systems, as indicated by its inclusion in databases tracking chemical-gene interactions. nih.govmaayanlab.cloud The synthesis and characterization of its specific isomers, particularly the E and Z forms, also represent an important area of chemical research, aiming to understand how stereochemistry influences its properties and applications. nih.govontosight.aiqmul.ac.ukmichberk.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
68107-00-6 |
|---|---|
Molecular Formula |
C10H10BrCl2O4P |
Molecular Weight |
375.96 g/mol |
IUPAC Name |
[(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ |
InChI Key |
LOOAGTDYKNUDBZ-UXBLZVDNSA-N |
Isomeric SMILES |
COP(=O)(OC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Chemical and Physical Properties
Methylbromfenvinphos is characterized by a distinct set of physical and chemical properties that are fundamental to its research applications. These properties inform its handling, analysis, and behavior in various chemical and environmental contexts.
| Property | Value | Notes | Source |
| CAS Number | 13104-21-7 | chemicalbook.comnih.gov | |
| Molecular Formula | C₁₀H₁₀BrCl₂O₄P | chemicalbook.comnih.gov | |
| Molecular Weight | 375.97 g/mol | chemicalbook.comchemicalbook.com | |
| Melting Point | 65.5–67 °C | chemicalbook.com | |
| Boiling Point | 210.6 °C | chemicalbook.com | |
| Density | 1.630±0.06 g/cm³ | Predicted | chemicalbook.com |
| XLogP3 | 2.4 | Computed | nih.gov |
| IUPAC Name | [(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate (B84403) | nih.gov | |
| Synonyms | Bromfenvinphos-methyl, Polfos, SD-8988, IPO-63 | (Partial list) | chemicalbook.comnih.gov |
Compound Name Table
The Perkow Reaction as a Primary Synthetic Route to Methylbromfenvinphos
This compound, an organophosphorus insecticide, is synthesized through pathways that commonly involve the Perkow reaction ontosight.ai. This reaction is a well-established method for producing vinyl phosphates, a class of compounds utilized in various agrochemical applications bme.hu. The general Perkow reaction involves the interaction of trialkyl phosphites with α-halogenocarbonyl compounds wikipedia.orgchemeurope.comacs.org. For the synthesis of this compound, this typically involves a precursor such as 2-bromo-1-(2,4-dichlorophenyl)ethanone reacting with a trialkyl phosphite (B83602), such as trimethyl phosphite ontosight.aicymitquimica.comnih.gov.
The Perkow reaction mechanism generally initiates with the nucleophilic attack of the phosphorus(III) atom of the phosphite ester onto the carbonyl carbon of the α-halogenocarbonyl compound wikipedia.orgacs.org. This leads to the formation of a zwitterionic intermediate wikipedia.orgchemeurope.com. This intermediate can then undergo rearrangement, often involving the elimination of a halide ion and the formation of a cationic species wikipedia.org. Subsequent dealkylation, typically through nucleophilic displacement of an alkoxide substituent by the halide anion, yields the final vinyl phosphate (B84403) product wikipedia.orgchemeurope.com. Alternative mechanistic proposals suggest the involvement of a common intermediate, such as a betaine, which can lead to either vinyl phosphates (Perkow product) or β-keto phosphonates (Arbuzov product) depending on the reaction pathway bme.huacs.org. The electron density on the α-keto carbon atom is recognized as a key factor influencing the reaction's outcome and regioselectivity wikipedia.orgchemeurope.com.
This compound exists as stereoisomers, specifically designated as (E) or (Z) configurations around its ethenyl double bond ontosight.ainih.govmzcloud.org. The IUPAC name [(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate indicates an (E) configuration nih.gov. This stereochemistry is known to influence the compound's biological activity and its interaction with target enzymes ontosight.ai. While detailed methodologies for achieving specific stereochemical control during the synthesis of this compound are not extensively detailed in the provided search results, research into modified Perkow reactions suggests that the E/Z selectivity can potentially be influenced by factors such as the introduction of chirality at the α-carbon precursor nih.govresearchgate.net.
Alternative Synthetic Approaches and Modifications
Beyond the classical Perkow reaction, modifications have been developed to broaden the scope and improve the conditions for synthesizing enol phosphates. One notable approach is the "Perkow-Shi reaction," which involves a one-pot procedure starting with the α-tosyloxylation of ketones, followed by the addition of phosphorus(III) reagents and molecular sieves nih.govresearchgate.net. This modification allows for the synthesis of various enol phosphates directly from ketones, circumventing the need for less accessible or more hazardous α-chloroketones and operating under milder, more environmentally friendly conditions nih.govresearchgate.net.
Chemical Reactivity and Derivatization Studies
This compound, as an organophosphorus compound, exhibits reactivity characteristic of this class, notably its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects ontosight.ai. This inhibitory action is the basis for its insecticidal properties ontosight.ai. The compound is also utilized as an analytical reagent, particularly in the determination of pesticide residues using techniques such as GC/MS and UHPLC-MS/MS, where it demonstrates solubility and stability in solvents like acetonitrile (B52724) chemicalbook.com. While specific derivatization studies are not detailed in the provided information, its application as an analytical standard implies its suitability for various chemical analyses and potential for controlled reactions under specific laboratory conditions.
Compound Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | ontosight.ainih.govchemicalbook.com |
| IUPAC Name | [(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate | nih.gov |
| Synonyms | Bromfenvinfos-methyl, IPO-63, SD8988, Polfos, Methylbromfenvinfos | chemicalbook.comchemicalbook.comcontaminantdb.ca |
| CAS Number | 13104-21-7 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C₁₀H₁₀BrCl₂O₄P | cymitquimica.comnih.govchemicalbook.com |
| Molecular Weight | 375.97 g/mol | cymitquimica.comnih.govchemicalbook.com |
| Melting Point | 65.5–67 °C | chemicalbook.com |
| Boiling Point | 210.6 °C (at 760 mmHg) | chemicalbook.comlookchem.com |
| Density | 1.630 ± 0.06 g/cm³ (Predicted) / 1.63 g/cm³ | chemicalbook.comlookchem.com |
Mentioned Compounds
this compound
(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl dimethyl phosphate
Bromfenvinfos-methyl
Trialkyl phosphite
α-Halogenocarbonyl compounds
Trimethyl phosphite
Vinyl phosphate
β-keto phosphonate (B1237965)
Cholinesterase Inhibition: Kinetic and Structural Aspects
Cholinesterase inhibition is a hallmark mechanism of action for many organophosphate pesticides, including this compound. This inhibition primarily targets acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.
This compound has been shown to inhibit acetylcholinesterase (AChE) in various biological systems, including goat cerebellar AChE, as well as cholinesterase activity in plasma and brain tissues researchgate.net. The interaction of organophosphates with AChE typically involves phosphorylation of the serine residue at the enzyme's active site, leading to a stable, inhibited complex. Studies on similar compounds suggest that such inhibitors often act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex nih.govinternationalscholarsjournals.com. This type of inhibition can affect both substrate binding and catalytic activity, thereby reducing the enzyme's efficiency in hydrolyzing acetylcholine. The specific kinetic parameters, such as inhibition constants (K_I) and Michaelis-Menten constants (K_m), characterize the strength and nature of this interaction, though precise values for this compound are not extensively detailed in all available literature. However, the mechanism is understood to involve binding that impairs the enzyme's catalytic function nih.govnih.gov.
The potency of cholinesterase inhibition can vary significantly among different organophosphate compounds. Research indicates that this compound exhibits inhibitory potency towards cholinesterase in both brain and plasma, and its potency can be compared with other organophosphates researchgate.net. While specific comparative potency data for this compound against a broad range of other inhibitors is not exhaustively detailed in the provided snippets, studies investigating related compounds often present comparative analyses of their inhibitory effects, measured by parameters like IC50 values mdpi.com. The structural features of organophosphates play a critical role in their affinity and inhibitory potency towards AChE and butyrylcholinesterase (BuChE), influencing their selectivity and the type of inhibition observed mdpi.com.
Nucleic Acid Interactions and Methylation Studies
Beyond its primary action on cholinesterase, this compound has been investigated for its interactions with nucleic acids, specifically concerning DNA methylation.
In vitro studies have demonstrated that this compound, along with other methyl-labeled organophosphorus insecticides such as methylparathion and malathion, can methylate DNA bases nih.gov. These investigations revealed that this compound exhibits a significant ability to methylate the N-7 position of guanine (B1146940) in DNA. The relative ability of these compounds to methylate N-7 of guanine was quantified, with this compound showing the highest activity in this regard, followed by methylparathion and malathion.
Table 1: Comparative DNA Methylation Ability (N-7 of Guanine)
| Insecticide | Methylation Ability (N-7 of Guanine) |
| This compound | 100 |
| Methylparathion | 40 |
| Malathion | 15 |
The methylation products identified in these in vitro experiments included 7-methyl-guanine as the primary product in both double-stranded DNA (dsDNA) and single-stranded DNA (ssDNA). Additionally, methyl derivatives of adenine (B156593) (3-methyladenine, 1-methyladenine (B1486985), and 7-methyladenine) constituted a notable percentage of the methylation products, and 3-methylcytosine (B1195936) was identified as the sole methyl derivative of pyrimidine, appearing in small amounts in dsDNA and approximately 20% of total products in ssDNA nih.gov. Notably, O6-methylguanine, a known mutagen, was not detected among the methylation products in these specific studies nih.gov.
Table 2: Identified DNA Methylation Products (In Vitro)
| DNA Base Methylation Product | Relative Abundance (dsDNA) | Relative Abundance (ssDNA) |
| 7-methyl-guanine | Main product | Main product |
| Methyl derivatives of adenine | ~40% | ~50% |
| 3-methylcytosine | Small amounts | ~20% |
While the primary focus of some studies has been on methylation, the broader category of DNA alkylation involves the covalent attachment of alkyl groups to DNA bases. The structural characteristics of an alkylating agent can dictate its selectivity for specific DNA bases and sites within the DNA molecule nih.govresearchgate.net. For instance, some potent antitumor antibiotics are known to alkylate adenine bases within the minor groove of DNA, demonstrating significant structural selectivity researchgate.net. Although direct evidence detailing the specific structural selectivity of this compound in DNA alkylation is limited in the provided search results, the principle that chemical structure influences the site and extent of DNA modification is well-established for alkylating agents nih.govmdpi.comcuni.cz.
Broader Biochemical Pathways Affected by this compound
Beyond the direct inhibition of cholinesterase and interactions with DNA, this compound can affect a range of other biochemical pathways and targets within cells, particularly at sub-lethal doses researchgate.net. Its involvement in gene-chemical interaction datasets suggests a broader role in cellular processes maayanlab.cloud. Organophosphates, as a class, are known to impact various metabolic pathways, cellular signaling cascades, and oxidative stress responses. The precise nature and extent of these broader biochemical effects for this compound require further detailed investigation, but its presence in such datasets indicates a potential for widespread cellular influence researchgate.netmaayanlab.cloud.
Compound List:
this compound
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BuChE)
Methylparathion
Malathion
Guanine
Adenine
Cytosine
O6-methylguanine
7-methyl-guanine
1-methyladenine
3-methylcytosine
Tolserine
Physostigmine
Phenserine
Galanthamine
Chlorfenvinphos
Bromfenvinphos
Duocarmycin SA
Nitrogen mustards
Environmental Dynamics and Ecological Research
Ecological Impact Studies on Non-Target Organisms
Effects on Aquatic Organisms: Fish and Invertebrates
Studies have indicated that methylbromfenvinphos exhibits significant toxicity to aquatic organisms. Research on carp (B13450389) fry (Cyprinus carpio) demonstrated that this compound, along with other tested insecticides, was highly toxic, showing pronounced effects on gills, hepatopancreas, and kidneys following a 96-hour exposure researchgate.netresearchgate.net. The specific concentrations used in these tests were: propoxur (B1679652) - 7.5 and 1.0 mg/l, chlorfenvinphos (B103538) - [concentration not specified in snippet], and this compound - [concentration not specified in snippet] researchgate.netresearchgate.net. These findings suggest a broad spectrum of toxicity within aquatic ecosystems.
Sublethal Biochemical and Histopathological Responses in Aquatic Biota
While acute toxicity data is available, research into sublethal effects and histopathological changes provides a deeper understanding of the compound's impact. Studies on aquatic organisms have noted that organophosphates, including compounds similar to this compound, can induce various biochemical alterations and tissue damage. For instance, exposure to organophosphates can lead to oxidative stress in aquatic biota nih.gov. Histopathological observations in shrimp exposed to related compounds revealed changes in the hepatopancreas, including concentration of blood cells around the organ and structural alterations in the hepatopancreas tubes, even at low concentrations researchgate.net. These sublethal effects can compromise the health and survival of aquatic organisms even at concentrations below lethal levels.
Impact on Terrestrial Invertebrate Populations
While direct research findings on this compound's specific impact on terrestrial invertebrates were not detailed in the provided snippets, the broader class of organophosphate insecticides is known to affect these populations. Such compounds can disrupt the nervous systems of terrestrial invertebrates, leading to mortality and population declines. Further research would be needed to quantify these effects for this compound.
Avian Exposure and Biochemical Responses
Research has explored the effects of this compound on avian species, particularly concerning its potential to cause biochemical changes. Studies have investigated the sensitivity of avian ectoparasites to this compound, indicating its use in controlling such pests researchgate.net. Organophosphates are known to inhibit acetylcholinesterase (AChE) activity, a key enzyme in the nervous system. While specific biochemical response data for this compound in birds was not elaborated in the snippets, this class of compounds typically elicits such responses, affecting nerve function.
Bioaccumulation and Bioconcentration Research
Information regarding the bioaccumulation and bioconcentration potential of this compound in organisms was not explicitly detailed in the provided search results. However, the term "bio-electronic" and "bio-chemical" appear in lists of terms, suggesting a context where such research might be conducted or categorized nih.govphysionet.orgnih.govnih.gov. Further investigation would be required to determine the extent to which this compound accumulates in food chains or concentrates within organisms.
Metabolic Investigations in Biological Systems
In Vivo Biotransformation in Model Organisms (excluding human data)
The biotransformation of Methylbromfenvinphos in non-human biological systems involves a series of metabolic reactions aimed at detoxifying and facilitating the excretion of the compound. Studies in analogous organophosphates, such as chlorfenvinphos (B103538), provide significant insight into these processes, with primary reactions including O-dealkylation and cleavage of the vinyl phosphate (B84403) bond.
Identification of Primary and Secondary Metabolites
In vivo studies on structurally similar organophosphates in model organisms like rats have led to the identification of several key metabolites. The metabolism of this compound is expected to follow a similar pattern, beginning with initial, or primary, metabolic changes to the parent molecule, followed by secondary modifications.
The primary metabolic pathways involve the O-demethylation of the phosphate ester and the cleavage of the P-O-vinyl bond. This cleavage results in the formation of a substituted acetophenone (B1666503) moiety. This ketone can then undergo further reduction to an alcohol, which represents a secondary metabolite. This alcohol can then be conjugated, for instance with glucuronic acid, to form another secondary metabolite that is more water-soluble.
Key metabolites anticipated from the biotransformation of this compound, based on studies of analogous compounds in rats, are detailed in the table below.
| Metabolite Type | Compound Name | Description |
| Primary | Desmethyl-methylbromfenvinphos | Result of the removal of a methyl group from the phosphate ester. |
| Primary | 2-bromo-1-(2,4-dichlorophenyl)ethanone | Formed after the cleavage of the P-O-vinyl bond. |
| Secondary | 2-bromo-1-(2,4-dichlorophenyl)ethanol | Resulting from the reduction of the ketone group in the corresponding acetophenone. |
| Secondary | Glucuronide conjugate of 2-bromo-1-(2,4-dichlorophenyl)ethanol | Formed by the conjugation of the alcohol metabolite with glucuronic acid. |
Metabolic Pathways and Enzyme Systems Involved
The metabolic conversion of this compound is facilitated by several enzyme systems. The initial oxidative and hydrolytic reactions are generally categorized as Phase I metabolism, while subsequent conjugation reactions are termed Phase II metabolism.
Phase I Metabolism: The key Phase I reactions are catalyzed by two main groups of enzymes:
Cytochrome P450 (P450) monooxygenases: This superfamily of enzymes is primarily responsible for the oxidative O-demethylation of the methyl phosphate group. nih.govnih.gov
Esterases (Phosphotriesterases): These enzymes, also known as organophosphate hydrolases, catalyze the hydrolytic cleavage of the ester bond between the phosphorus atom and the vinyl group. nih.govmdpi.com This is a critical detoxification step as it breaks down the parent compound into less toxic components.
Phase II Metabolism: Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to increase their water solubility and facilitate excretion.
Glutathione (B108866) S-transferases (GSTs): These enzymes may be involved in the detoxification process, although the primary pathways appear to be oxidative and hydrolytic.
UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for attaching glucuronic acid to hydroxylated metabolites, such as the alcohol formed from the reduction of the acetophenone derivative.
Excretion Profiles of this compound and its Metabolites
The excretion of this compound and its metabolites from the body is a relatively rapid process in model organisms. Following administration, the biotransformed products are primarily eliminated through the urine.
In studies with the closely related compound chlorfenvinphos in rats and dogs, the vast majority of the administered dose was excreted in the urine within the first 24 to 96 hours. fao.orgnih.gov Fecal excretion accounted for a much smaller portion of the eliminated compound. fao.orgnih.gov Unchanged parent compound is generally absent in the urine, indicating complete metabolism before excretion. nih.gov The rapid urinary clearance of water-soluble metabolites, such as glucuronide conjugates and dealkylated phosphate derivatives, is a characteristic feature of the disposition of this class of organophosphates in mammals. nih.gov
Comparative Metabolism across Different Organismal Models
While extensive comparative metabolism studies specifically on this compound are not widely available, data from analogous organophosphates like chlorfenvinphos reveal species-specific differences in metabolic profiles. For instance, studies comparing the metabolism of chlorfenvinphos in rats and dogs showed variations in the relative proportions of the urinary metabolites. nih.gov
These differences can be attributed to species-specific variations in the activity and expression levels of metabolic enzymes such as cytochrome P450s and esterases. nih.gov For example, the rate of O-dealkylation versus the rate of vinyl phosphate bond cleavage can differ between species, leading to a different ratio of metabolites in the urine. nih.gov Despite these quantitative differences, the fundamental metabolic pathways, such as O-dealkylation, ester cleavage, and subsequent conjugation, are generally conserved across different mammalian species. nih.gov
Advanced Analytical Methodologies for Research Applications
Sample Preparation and Matrix Effects in Environmental and Biological Studies
The analysis of trace levels of Methylbromfenvinphos in environmental (e.g., soil, water) and biological (e.g., blood, urine, tissue) samples presents a significant challenge due to the complexity of the sample matrices. hh-ra.organalchemres.org Co-extracted endogenous substances can interfere with the analysis, leading to a phenomenon known as the matrix effect, which can suppress or enhance the instrument's response to the target analyte. nih.govnih.gov Therefore, rigorous sample preparation is essential to isolate the analyte and minimize these interferences. hh-ra.org
The goal of sample preparation is to efficiently extract the target analyte from the sample matrix and remove as many interfering compounds as possible before instrumental analysis. researchgate.net
Extraction:
Liquid-Liquid Extraction (LLE): A traditional method where the sample is mixed with an immiscible organic solvent. The pesticide partitions into the organic layer, which is then collected for further processing. orientjchem.org
Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while other components pass through. The analyte is then eluted with a small volume of an appropriate solvent. thaiscience.infoeurofins.com Common sorbents include C18 for trapping non-polar compounds from aqueous samples. jmest.org
QuEChERS: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method has become widely adopted for pesticide residue analysis in food and other matrices. thermofisher.comshimadzu.com It typically involves an initial extraction with acetonitrile (B52724), followed by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and remove water. shimadzu.commdpi.com
Clean-up: After the initial extraction, a clean-up step is often necessary to remove co-extracted matrix components like fats, pigments, and sugars. uva.es
Dispersive Solid-Phase Extraction (d-SPE): This is the clean-up step in the QuEChERS method. A portion of the extract is mixed with a combination of sorbents in a centrifuge tube. gcms.cz Common sorbents include Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and Graphitized Carbon Black (GCB) to remove pigments and sterols. nih.govuva.es
To ensure that analytical results are reliable, accurate, and reproducible, the entire analytical method must be rigorously validated. mdpi.comnih.gov Method validation is a process that demonstrates a method is "fit-for-purpose" and is a critical component of quality assurance in any research or monitoring program. nih.govmdpi.com International guidelines, such as those from SANTE, provide criteria for the validation of pesticide residue methods. kemolab.hr
Key validation parameters include:
Selectivity/Specificity: The ability of the method to distinguish the analyte from other substances in the sample. mhlw.go.jp
Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range. This is typically assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. jmest.orgmdpi.com
Accuracy (Trueness): The closeness of the measured result to the true value. It is often evaluated through recovery studies, where a blank sample is spiked with a known amount of the analyte and analyzed. Recoveries are typically expected to be within 70-120%. jmest.orgkemolab.hr
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should generally be ≤20%. jmest.orgkemolab.hr
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. chromatographyonline.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. uva.eskemolab.hr
| Analyte/Matrix | Technique | Linearity (R²) | Recovery (%) | Precision (%RSD) | LOD/LOQ | Reference |
|---|---|---|---|---|---|---|
| 11 OPPs in Plasma & Breast Milk | GC-FPD | 0.996–0.999 | 59.4–94.0 | 2.3–19.5 | LOD: 0.09–2.66 ng/mL | nih.gov |
| 63 Pesticides in Honey | LC-MS/MS | >0.99 | 70–120 | <20 | LOQ: 10 µg/kg | jmest.org |
| Multiple Pesticides in Royal Jelly | GC-MS | Not specified | 93–118 | <11 | LOQ: 0.3–9.2 µg/kg | uva.es |
| Multiple Pesticides in Potato | GC-Orbitrap MS | >0.99 | 76–116 | <13 | LOQ: 0.005 mg/kg | kemolab.hr |
| 3 OPPs in Water | HPLC-UV | 0.9993–0.9997 | 84.4–105.1 | 1.21–4.22 | LOD: 0.04–0.06 µg/mL | chromatographyonline.com |
Spectroscopic Characterization in Compound Research
The precise structural elucidation and characterization of this compound in research applications rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound, which is essential for its identification and quantification. The primary spectroscopic methodologies employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns providing information about their relative positions on the ring. The vinyl proton would also resonate in this region. The protons of the two methoxy (B1213986) groups attached to the phosphorus atom would appear as a distinct singlet or a doublet (due to coupling with phosphorus) in the upfield region, generally around 3.5-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on all the carbon atoms in the this compound molecule. The spectrum would display signals for the aromatic carbons, the vinyl carbons, and the methoxy carbons at their characteristic chemical shifts.
While specific, publicly available, detailed spectral data for this compound is not abundant in the reviewed literature, the expected chemical shifts can be predicted based on the known effects of the various functional groups.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, specific absorption bands would confirm the presence of key structural features. The P=O (phosphoryl) group would exhibit a strong absorption band in the region of 1250-1300 cm⁻¹. The P-O-C linkages would show characteristic stretches in the 1030-1050 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ range. The C-Cl and C-Br bonds would also have characteristic absorptions in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification. When coupled with Gas Chromatography (GC-MS), it becomes a highly sensitive and specific analytical technique. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure, with fragments arising from the cleavage of the phosphate (B84403) ester bonds, loss of the bromine atom, and fragmentation of the dichlorophenyl ring. The isotopic pattern of the molecular ion and fragment ions containing chlorine and bromine atoms would provide further confirmation of their presence. PubChem, a public chemical database, indicates the availability of a GC-MS spectrum for this compound, although detailed fragmentation data is not directly provided in general literature searches. nih.gov
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals/Bands |
| ¹H NMR | Aromatic Protons: ~7.0-8.0 ppmVinyl Proton: ~7.0-8.0 ppmMethoxy Protons: ~3.5-4.0 ppm (singlet or doublet) |
| ¹³C NMR | Aromatic Carbons: ~120-140 ppmVinyl Carbons: ~110-140 ppmMethoxy Carbons: ~50-60 ppm |
| IR Spectroscopy | P=O Stretch: ~1250-1300 cm⁻¹P-O-C Stretch: ~1030-1050 cm⁻¹Aromatic C-H Stretch: ~3000-3100 cm⁻¹Aromatic C=C Stretch: ~1450-1600 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak (M⁺)Characteristic fragments corresponding to loss of -OCH₃, -Br, and dichlorophenyl moieties. |
Development of Novel Biomonitoring and Analytical Approaches
The detection of this compound and other organophosphate pesticides in biological and environmental samples is crucial for assessing exposure and ensuring food safety. Research in this area focuses on developing more sensitive, specific, rapid, and cost-effective analytical methods.
Human Biomonitoring has become an important tool for evaluating exposure to pesticides. aaem.pl This involves measuring the parent compound or its metabolites in human samples such as blood, urine, or hair. hh-ra.org For non-persistent organophosphates like this compound, urine is often the matrix of choice for analysis. hh-ra.org The development of analytical methods for biomonitoring often involves sophisticated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve the necessary sensitivity and specificity. hh-ra.org
Several novel analytical approaches are being explored for the detection of organophosphate pesticides, which could be applicable to this compound. These include:
Biosensors: These devices combine a biological recognition element (like an enzyme or antibody) with a transducer to produce a measurable signal in the presence of the target analyte. Enzyme-based biosensors, often utilizing acetylcholinesterase (AChE), are a significant area of research for organophosphate detection due to the inhibitory effect of these compounds on the enzyme. mdpi.com The development of novel biosensors aims to improve sensitivity, reduce analysis time, and enable on-site monitoring. mdpi.com
Immunoassays: These methods are based on the specific binding between an antibody and an antigen (the pesticide). researchgate.net Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), can be highly sensitive and specific. researchgate.net Research is ongoing to develop immunoassays for a wider range of pesticides and to improve their portability for field applications. researchgate.net
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. mdpi.com They can be used as selective sorbents in sample preparation to isolate and preconcentrate the analyte of interest from complex matrices before instrumental analysis. mdpi.com The development of MIPs for this compound could significantly enhance the selectivity and sensitivity of existing analytical methods.
QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely adopted for the analysis of pesticide residues in food and environmental samples. sigmaaldrich.commeasurlabs.comrocker.com.twthermofisher.comquechers.eu It involves a simple extraction with a solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE). sigmaaldrich.comquechers.eu While a general method, its application can be optimized for specific analytes like this compound to ensure high recovery and removal of matrix interferences prior to analysis by GC-MS or LC-MS.
Interactive Data Table: Overview of Novel Analytical Approaches for Organophosphate Pesticides
| Analytical Approach | Principle | Potential Application for this compound | Key Advantages |
| Biosensors | Enzyme inhibition or specific binding to a biological receptor. | Rapid screening of environmental and food samples for contamination. | High sensitivity, potential for portability and real-time analysis. |
| Immunoassays | Specific antibody-antigen binding. | High-throughput screening of a large number of samples for exposure assessment. | High specificity and sensitivity, cost-effective for large-scale screening. |
| Molecularly Imprinted Polymers (MIPs) | Synthetic polymers with specific recognition sites. | Selective extraction and preconcentration from complex matrices like soil, water, and food. | High selectivity, stability, and reusability. |
| QuEChERS | Streamlined sample extraction and cleanup. | Efficient sample preparation for the analysis of residues in fruits, vegetables, and other agricultural products. | Fast, simple, low solvent consumption, and effective for multi-residue analysis. |
While the reviewed literature provides a strong foundation for these advanced analytical methodologies for organophosphates as a class, specific research detailing the development and validation of novel biomonitoring and analytical approaches exclusively for this compound is limited. Future research is needed to tailor and apply these innovative techniques for the specific and sensitive detection of this particular compound.
Emerging Research Areas and Future Directions
Computational Modeling and In Silico Studies of Methylbromfenvinphos
In silico approaches, which utilize computer simulations and modeling, are becoming increasingly vital in predicting the toxicological properties of chemical compounds, including pesticides like this compound. These computational methods offer a cost-effective and ethical alternative to traditional animal testing by forecasting a substance's behavior and effects based on its molecular structure. nih.goveuropa.eu
One of the primary tools in this domain is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. springernature.comresearchgate.net For organophosphorus pesticides, QSAR models can predict their inhibitory effects on crucial enzymes like acetylcholinesterase, a key target for their insecticidal action. springernature.comresearchgate.net By analyzing the structural features of this compound, researchers can develop models to estimate its potential toxicity and design less harmful alternatives. springernature.com
Molecular docking simulations represent another powerful in silico technique. These studies predict the preferred orientation of a molecule when bound to a receptor or enzyme, providing insights into the mechanism of action at a molecular level. researchgate.net For this compound, docking studies could elucidate its interaction with the active site of acetylcholinesterase, helping to explain its potency and selectivity. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for understanding its fate within an organism. nih.gov
The development of comprehensive in silico frameworks allows for the systematic screening of chemical libraries to identify compounds with desired properties while flagging potential hazards. researchgate.net While specific, in-depth computational studies exclusively focused on this compound are still an emerging area, the existing methodologies for organophosphates provide a robust foundation for future research. nih.govkuleuven.be
Table 1: Key In Silico Approaches and Their Applications to this compound Research
| In Silico Method | Description | Potential Application for this compound |
| QSAR | Establishes a quantitative relationship between chemical structure and biological activity. | Predict its toxicity, enzyme inhibition, and other biological effects. |
| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | Elucidate its interaction with acetylcholinesterase and other potential targets. |
| ADME Prediction | Models the absorption, distribution, metabolism, and excretion of a compound. | Forecast its pharmacokinetic behavior in various organisms. |
| Toxicity Prediction | Utilizes computational models to estimate various toxicity endpoints. | Assess its potential for acute and chronic toxicity without extensive animal testing. |
Integration with Comparative Toxicogenomics Databases (CTD)
The Comparative Toxicogenomics Database (CTD) is a publicly available resource that curates and integrates data on the relationships between chemicals, genes, and human diseases. nih.govsemanticscholar.orgctdbase.org This powerful tool helps scientists to formulate hypotheses about the mechanisms by which environmental chemicals, such as this compound, may impact health. nih.govsemanticscholar.org The CTD contains a wealth of information, including manually curated data from peer-reviewed scientific literature. maayanlab.cloudctdbase.org
For a compound like this compound, the CTD can provide valuable insights into its potential molecular targets and pathways. The database includes information on chemical-gene interactions, detailing how the compound may affect the expression or activity of specific genes. maayanlab.cloud This can help researchers to understand the downstream cellular effects of exposure.
Furthermore, the CTD links chemicals to diseases, providing a basis for investigating the potential role of environmental exposures in the development of various health conditions. By analyzing the curated data for this compound, researchers can identify potential associations with specific diseases that warrant further investigation. The integration of data from various species allows for a comparative approach to understanding the toxicogenomic effects of the compound. nih.gov
Future research will likely involve leveraging the vast dataset within the CTD to build predictive models and networks of interaction for this compound. This can aid in prioritizing further toxicological studies and in understanding the broader biological implications of exposure to this insecticide.
Research on Resistance Development in Target Organisms
The development of resistance to insecticides in target pest populations is a significant challenge in agriculture and public health. researchgate.netnih.gov For organophosphates like this compound, resistance can emerge through several mechanisms, primarily categorized as target-site insensitivity and metabolic resistance. entomol.org
Target-site resistance often involves mutations in the gene encoding the acetylcholinesterase enzyme, the primary target of organophosphate insecticides. unirioja.es These mutations can alter the enzyme's structure, reducing its affinity for the insecticide and thereby diminishing its inhibitory effect. nih.gov
Metabolic resistance, on the other hand, involves an enhanced ability of the insect to detoxify the insecticide before it can reach its target site. horizonepublishing.com This is often achieved through the increased activity of detoxification enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases. entomol.orghorizonepublishing.com These enzymes can break down the insecticide into less toxic metabolites that can be more easily excreted.
Research into resistance development for this compound would involve monitoring pest populations for changes in susceptibility and identifying the specific mechanisms responsible for any observed resistance. This can be achieved through a combination of bioassays, biochemical assays, and molecular techniques. Understanding the prevalence and nature of resistance is crucial for developing effective resistance management strategies, such as rotating insecticides with different modes of action. nih.gov While specific studies on resistance to this compound are not abundant, the well-documented mechanisms of resistance to other organophosphates provide a strong framework for future investigations. researchgate.netunirioja.esnih.gov
Table 2: Common Mechanisms of Insecticide Resistance
| Resistance Mechanism | Description | Relevance to this compound |
| Target-Site Insensitivity | Alterations in the target protein (e.g., acetylcholinesterase) that reduce binding of the insecticide. | A likely mechanism of resistance, as seen with other organophosphates. |
| Metabolic Resistance | Increased detoxification of the insecticide by enzymes such as P450s, esterases, and GSTs. | A common and significant mechanism of resistance to a wide range of insecticides. |
| Behavioral Resistance | Changes in insect behavior to avoid contact with the insecticide. | A possible but generally less studied mechanism for organophosphates. |
| Reduced Penetration | Changes in the insect's cuticle that slow the absorption of the insecticide. | Can contribute to overall resistance but is often a secondary mechanism. |
Broader Ecological Risk Assessment Methodologies in Research
Ecological risk assessment is a process used to evaluate the potential adverse effects of chemical stressors on ecosystems. For pesticides like this compound, these assessments are crucial for understanding their potential impact on non-target organisms and the environment as a whole. Future research is moving towards more comprehensive and probabilistic risk assessment methodologies.
Traditional risk assessment often relies on a deterministic approach, using a risk quotient (RQ) that compares a predicted environmental concentration to a toxicological endpoint (e.g., LC50 or NOEC). While useful for initial screening, this approach may not fully capture the variability and uncertainty inherent in real-world ecosystems.
Future ecological risk assessments for this compound will likely incorporate a wider range of ecological endpoints, considering not just direct toxicity to individual species, but also potential impacts on population dynamics, community structure, and ecosystem function. These broader assessments may also consider the combined effects of multiple stressors, including other pesticides and environmental factors. The goal is to develop a more holistic understanding of the potential ecological consequences of using this insecticide.
Application of Advanced Biotechnologies in Degradation and Remediation Studies
Bioremediation, the use of biological organisms to clean up contaminated sites, offers a promising and environmentally friendly approach for the degradation of persistent pesticides like this compound. mdpi.comfrontiersin.orgnih.gov Advanced biotechnologies are being explored to enhance the efficiency and applicability of bioremediation for organophosphorus compounds. researchgate.netcabidigitallibrary.org
One key area of research is the identification and characterization of microorganisms, such as bacteria and fungi, that are capable of degrading this compound. nih.gov These microbes may possess enzymes that can break down the complex structure of the insecticide into less harmful substances. Once identified, these microorganisms can be used in bioremediation strategies such as bioaugmentation, where they are introduced into a contaminated environment to enhance the degradation process. mdpi.com
Enzymatic degradation is another advanced biotechnological approach. mdpi.com This involves isolating the specific enzymes responsible for breaking down the pesticide and using them directly for remediation. researchgate.netnih.gov Enzymes like organophosphate hydrolases have shown great potential for the detoxification of organophosphorus compounds. nih.govresearchgate.net Genetic engineering techniques can be used to improve the stability and efficiency of these enzymes, making them more effective for practical applications.
Future research in this area will focus on optimizing the conditions for microbial and enzymatic degradation of this compound, as well as developing novel delivery systems for bioremediation agents. The integration of omics technologies, such as genomics and proteomics, will further aid in understanding the metabolic pathways involved in degradation and in identifying novel enzymes with enhanced catalytic capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
